3,4-Diethoxybenzaldehyde
Overview
Description
3,4-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where the hydrogen atoms at the 3 and 4 positions on the benzene ring are replaced by ethoxy groups (–OCH2CH3). This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4-Diethoxybenzaldehyde can be synthesized through several methods. One common approach involves the ethylation of 3,4-dihydroxybenzaldehyde using ethyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diethoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4-diethoxybenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 3,4-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the ethoxy groups can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3,4-Diethoxybenzoic acid.
Reduction: 3,4-Diethoxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the substituent introduced.
Scientific Research Applications
3,4-Diethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and dyes due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3,4-Diethoxybenzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes or as a reactive intermediate in metabolic pathways. The ethoxy groups enhance its lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets of proteins.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde (Veratraldehyde): Similar in structure but with methoxy groups instead of ethoxy groups. It is widely used as a flavorant and odorant.
3,4-Dimethylbenzaldehyde: Contains methyl groups instead of ethoxy groups, used in organic synthesis.
4-Ethoxybenzaldehyde: Similar but with only one ethoxy group at the 4 position.
Uniqueness: 3,4-Diethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of two ethoxy groups enhances its solubility in organic solvents and its reactivity in various chemical transformations.
Properties
IUPAC Name |
3,4-diethoxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-6-5-9(8-12)7-11(10)14-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSTRYEXQYQGGAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062108 | |
Record name | Benzaldehyde, 3,4-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2029-94-9 | |
Record name | 3,4-Diethoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2029-94-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzaldehyde, 3,4-diethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002029949 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Diethoxybenzaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6331 | |
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Record name | Benzaldehyde, 3,4-diethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzaldehyde, 3,4-diethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3062108 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-diethoxybenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.346 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | BENZALDEHYDE, 3,4-DIETHOXY- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BI625Z66I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3,4-Diethoxybenzaldehyde relevant to lignin research?
A1: this compound is a key degradation product observed during the study of lignin biodegradation. Specifically, research has demonstrated that the white-rot fungus Phanerochaete chrysosporium utilizes manganese peroxidase (MnP) to oxidize nonphenolic lignin model compounds, yielding this compound as one of the breakdown products []. This finding contributes to understanding the complex mechanisms involved in lignin biodegradation, a crucial process for both carbon cycling in the environment and potential applications in biotechnology.
Q2: Can bacteria contribute to the degradation of complex molecules like drotaverine? What role does this compound play in this process?
A2: Yes, certain bacteria exhibit the capability to degrade complex molecules like the antispasmodic drug drotaverine hydrochloride. Studies have shown that Rhodococcus rhodochrous IEGM 647 can break down drotaverine, and this compound emerges as one of the significant intermediate products identified during this biodegradation process []. This highlights the potential of specific bacterial strains in the bioremediation of pharmaceutical pollutants present in the environment.
Q3: Beyond its relevance to biodegradation, are there other applications for this compound?
A3: Yes, this compound has been investigated as a potential feeding deterrent against the smaller European elm bark beetle (Scolytus multistriatus) []. While not as effective as DDT alone, it showed promise in combination with DDT, offering comparable or even greater feeding reduction at lower concentrations. This suggests a possible application in integrated pest management strategies for protecting elm trees.
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